molecular formula C18H15N3O3S B4180790 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide

Cat. No. B4180790
M. Wt: 353.4 g/mol
InChI Key: VYKKCHVSRSFZEW-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. MPTA belongs to the family of thiazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been found to affect various biochemical and physiological processes in the body. In vitro studies have shown that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide can modulate the activity of enzymes involved in cancer cell proliferation and apoptosis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been reported to have low toxicity, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is its poor solubility in water, which may affect its bioavailability and limit its clinical usefulness.

Future Directions

There are several future directions for the research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide. One area of interest is the development of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide as a diagnostic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide and to optimize its pharmacokinetic properties.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been studied extensively for its potential use in the treatment of various diseases. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to possess anti-inflammatory, antioxidant, and antibacterial activities. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-17(13-7-3-2-4-8-13)20-18(25-12)19-16(22)11-14-9-5-6-10-15(14)21(23)24/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKKCHVSRSFZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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